5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime
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Description
“5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime” is a chemical compound with the linear formula C7H10N2O3 . It is also known as DCDT . This compound is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime” contains a total of 32 bonds, including 17 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, and 1 six-membered ring . It also includes 1 urea (-thio) derivative and 1 hydroxylamine (aliphatic) .
Scientific Research Applications
Spectrophotometric Analysis
5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime has been utilized in spectrophotometric analysis. It serves as a reagent in the determination of various metals, demonstrating its utility in analytical chemistry. For instance, it has been used for the spectrophotometric determination of cobalt (II) (Qamhieh, Laila, & Salim, 1988). Similarly, it is involved in the spectrophotometric determination of iron by extracting the iron (II)-5,5-dimethyl-1,2, 3-cyclohexanetrione-1,2-dioxime-3-thiosemicarbazone complex from various mediums like water, wine, beer, and fruit juice (Salinas, Díaz, & Sánchez, 1987).
Complex Formation and Stability Analysis
The compound forms complexes with nickel and copper, which have been studied for their composition, stability constant, and free energy change of formation. These complexes have been used to develop spectrophotometric methods for analyzing nickel and copper in aqueous solutions (Salim, Laila, & Qamhieh, 1988).
Comparative Studies with Other Dioximes
5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime has been compared with other dioximes like nioxime and dimethylglyoxime in terms of their dissociation constants in aqueous solution and the formation constants of their copper complexes. This comparative study was conducted through spectrophotometric and potentiometric studies (Haines, Ryan, & Cheney, 1962).
Indirect Determination of Sulphur Dioxide
The compound has been used in an indirect spectrophotometric procedure for determining trace amounts of sulphur dioxide. It functions by reducing Fe(III) to Fe(II), enabling the determination of sulphur dioxide in solutions and atmospheric conditions (Laila, 1989).
Applications in Chemical Synthesis
5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime has been involved in various chemical synthesis processes, such as the formation of tetrahydroquinoxaline derivatives through reactions with diacetyl and other diketones. These reactions highlight its role in organic synthesis and the development of new chemical compounds (Gatilov & Samsonov, 2015).
properties
IUPAC Name |
2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-8(2)3-5(9-12)7(10-13)6(11)4-8/h12-13H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSCVZVLHXMHFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO)C(=NO)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one |
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